molecular formula C15H18N2O2 B15066153 (S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 903557-33-5

(S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B15066153
CAS No.: 903557-33-5
M. Wt: 258.32 g/mol
InChI Key: MGRQZBYHVQSEQQ-ZDUSSCGKSA-N
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Description

(S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound with a complex structure that includes a cyano group, an indene moiety, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of cyclization reactions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.

    Carbamate Formation: The final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

(S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The cyano group and carbamate moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate: The enantiomer of the compound with similar properties but different stereochemistry.

    tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate: Without the (S) configuration, this compound may have different biological activity.

    tert-butyl (5-cyano-1H-inden-1-yl)carbamate: Lacking the dihydro moiety, this compound has a different structure and potentially different reactivity.

Uniqueness

(S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactions and applications. Its ability to interact with various molecular targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

903557-33-5

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

tert-butyl N-[(1S)-5-cyano-2,3-dihydro-1H-inden-1-yl]carbamate

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-7-5-11-8-10(9-16)4-6-12(11)13/h4,6,8,13H,5,7H2,1-3H3,(H,17,18)/t13-/m0/s1

InChI Key

MGRQZBYHVQSEQQ-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)C#N

Origin of Product

United States

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